Q-Phos

Catalog No.
S1799157
CAS No.
312959-24-3
M.F
C₄₈H₄₇FeP
M. Wt
710.71
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Q-Phos

CAS Number

312959-24-3

Product Name

Q-Phos

Molecular Formula

C₄₈H₄₇FeP

Molecular Weight

710.71

Synonyms

1’-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene; 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene; 1’-(Di-tert-butylphosphino)-1,2,3,4,5-pentaphenylferrocene; CTC-Q-Phos; Di-tert-butyl(1’,2’,3’,4’,5’-pentaphenylferroceny

Q-Phos (pentaphenyl(di-tert-butylphosphino)ferrocene) is a valuable tool in scientific research due to its function as a ligand in organic synthesis. Ligands are molecules that bind to metal centers in catalysts, influencing the catalyst's reactivity and effectiveness. Q-Phos, specifically, is known for its role in transition metal-catalyzed coupling reactions. Merck, "Q-Phos":

Facilitating C-C, C-N, and C-O Bond Formation

One of the primary applications of Q-Phos lies in its ability to promote the formation of specific carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These bonds are crucial for constructing complex organic molecules, which are essential components of pharmaceuticals, materials, and other functional compounds. By acting as a ligand, Q-Phos helps the metal catalyst efficiently achieve these bond formations. Merck, "Q-Phos":

Advantages of Q-Phos for Amination Reactions

Amination reactions, which involve the introduction of an amine group (containing nitrogen) into a molecule, are a particularly well-suited application for Q-Phos. When paired with common palladium (Pd) complexes, Q-Phos demonstrates exceptional performance in aminating various aryl chlorides and bromides (aromatic molecules with chlorine or bromine substituents) using both primary and secondary amines (molecules containing one or two alkyl groups attached to the nitrogen). These reactions are known for their efficiency, often reaching completion within 24 hours at temperatures below 100°C, and in some cases, even at room temperature. Additionally, Q-Phos helps minimize the formation of undesired byproducts. Merck, "Q-Phos":

Q-Phos, scientifically known as 1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene, is a phosphine ligand that plays a crucial role in various metal-catalyzed reactions. This compound is notable for its bulky structure and electron-rich characteristics, which enhance its effectiveness in catalyzing cross-coupling reactions. Q-Phos is particularly recognized for facilitating C-N, C-O, and C-C bond formation, making it a valuable tool in organic synthesis and medicinal chemistry .

Q-Phos functions by coordinating with a transition metal, typically palladium, to form a catalyst. This catalyst activates the participating molecules (e.g., aryl halides, boronic acids) through oxidative addition and reductive elimination steps, ultimately leading to C-C, C-N, or C-O bond formation []. The specific mechanism details vary depending on the coupling reaction.

  • Limited data available: Specific data on Q-Phos toxicity, flammability, and reactivity is not widely available.
  • Organophosphorus compound: As a phosphine-containing compound, Q-Phos should be handled with care due to the potential for similar toxicities observed in other organophosphorus compounds. These can include inhibition of acetylcholinesterase, an enzyme critical for nerve function [].
  • General laboratory safety practices: Always follow general laboratory safety guidelines when handling Q-Phos, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

Q-Phos is primarily employed in palladium-catalyzed cross-coupling reactions. Its unique structure allows it to stabilize palladium intermediates, thus promoting various types of coupling reactions:

  • C-N Coupling: Used for the synthesis of amines from aryl halides and amines.
  • C-O Coupling: Facilitates the formation of aryl ethers from aryl halides and alcohols.
  • C-C Coupling: Enables the construction of carbon-carbon bonds through reactions like Suzuki and Heck coupling.

The reactivity of Q-Phos can be influenced by modifications at the para-positions of its phenyl groups, allowing for tailored applications in specific chemical environments .

Q-Phos can be synthesized through several methods:

  • Direct Synthesis: Involves the reaction of ferrocene with di-tert-butylphosphine under controlled conditions to form Q-Phos.
  • Modification of Existing Ligands: Substituting functional groups on existing phosphine ligands to enhance their properties and reactivity.
  • Electrochemical Methods: Some studies suggest that electrochemical techniques can be employed to modify the ligand's structure for specific applications .

Q-Phos is widely used in:

  • Organic Synthesis: Particularly in the pharmaceutical industry for synthesizing complex molecules.
  • Material Science: In developing new materials through polymerization processes.
  • Catalysis: As a ligand in various metal-catalyzed reactions, enhancing reaction rates and selectivity.

Its versatility makes it a crucial component in both academic research and industrial applications .

Research into the interactions of Q-Phos with various metals has shown that it effectively stabilizes palladium complexes, thereby increasing their catalytic efficiency. Studies have indicated that modifications to the ligand can significantly affect its interaction with metal centers, influencing reaction pathways and outcomes. Understanding these interactions is vital for optimizing reaction conditions in synthetic applications .

Several compounds share similarities with Q-Phos, particularly in their use as ligands in catalysis. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Tri-tert-butylphosphineBulky with three tert-butyl groupsHigh steric hindrance; effective in stabilizing metal complexes
DiphenylphosphinoferroceneContains two phenyl groups attached to ferroceneLess sterically hindered compared to Q-Phos
Bisphosphine ligands (e.g., BINAP)Contains two phosphine groupsOften used in asymmetric synthesis

Q-Phos stands out due to its unique pentaphenyl structure, which provides enhanced steric bulk and electronic properties compared to other phosphine ligands. This allows for greater versatility and efficiency in catalyzing a broader range of reactions .

Dates

Modify: 2023-08-15

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